molecular formula C12H13NO3 B12881095 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid CAS No. 253325-04-1

2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid

Cat. No.: B12881095
CAS No.: 253325-04-1
M. Wt: 219.24 g/mol
InChI Key: GFDKTQNDRRKPHZ-UHFFFAOYSA-N
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Description

2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a synthetic dihydroisoquinoline derivative of significant interest in medicinal chemistry and pharmacological research. Compounds based on the dihydroisoquinoline scaffold are frequently investigated as key intermediates and building blocks for the development of novel therapeutic agents. Research into structurally similar molecules has shown that the dihydroisoquinoline core is a privileged structure in drug discovery, with documented potential in developing ligands for central nervous system (CNS) targets . Furthermore, related analogues have been explored as potent and selective inhibitors of various enzymes, such as Protein Arginine Methyltransferases 5 (PRMT5) for oncology research and Aldo-Keto Reductase 1C3 (AKR1C3) for castrate-resistant prostate cancer . The specific structural features of this compound—including the lactam ring and the propanoic acid side chain—make it a versatile precursor for chemical synthesis. Researchers can utilize this molecule in scaffold-hopping strategies to design new chemical entities with improved efficacy and safety profiles, as demonstrated in the search for novel antidepressants with reduced hepatotoxicity . It is also a valuable compound for studying structure-activity relationships (SAR) and probing protein-ligand interactions through structural modifications. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

253325-04-1

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(3-oxo-1,4-dihydroisoquinolin-2-yl)propanoic acid

InChI

InChI=1S/C12H13NO3/c1-8(12(15)16)13-7-10-5-3-2-4-9(10)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16)

InChI Key

GFDKTQNDRRKPHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CC2=CC=CC=C2CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves the following steps:

    Formation of the Isoquinoline Ring: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal.

    Introduction of the Keto Group: The keto group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Propanoic Acid Group: This step can involve the reaction of the isoquinoline derivative with a suitable propanoic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the keto group can yield alcohol derivatives.

    Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated isoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Features and Similarities

Compound Name CAS Number Substituents/Modifications Molecular Weight Similarity Score Reference
2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid Not explicitly provided 3-oxo group, propanoic acid chain ~261.27* N/A Target
3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid 4702-13-0 Additional 1,3-dioxo group ~275.25 0.89
2-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid 938350-35-7 No oxo groups ~245.29 N/A
3-[(1-Pyridin-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid 610258-80-5 Pyridinyl substitution at N1 282.34 N/A
3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride 1052538-07-4 Thienyl substitution, hydrochloride salt ~319.81 N/A

*Calculated based on molecular formula (C₁₃H₁₃NO₃).

Key Observations:

Oxidation State Variations: The target compound’s 3-oxo group distinguishes it from non-oxygenated analogs like 2-(3,4-dihydroisoquinolin-2-yl)propanoic acid . The 3-oxo group may increase electrophilicity, influencing reactivity in nucleophilic addition or redox reactions.

Substituent Diversity: Pyridinyl (CAS 610258-80-5) and thienyl (CAS 1052538-07-4) substitutions introduce aromatic heterocycles, altering electronic properties and bioavailability.

Salt Forms :

  • Hydrochloride salts (e.g., CAS 1052538-07-4) improve aqueous solubility, critical for in vivo applications .

Reactivity Considerations :

  • The 3-oxo group in the target compound may participate in keto-enol tautomerism, affecting stability and interaction with biological targets.
  • Propanoic acid chains enable conjugation with biomolecules (e.g., peptides) via carboxylate activation .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Property Target Compound 3-(1,3-Dioxo-...)propanoic acid 2-(Dihydroisoquinolin-2-yl)propanoic acid
LogP (Predicted) ~1.2* ~0.8 ~1.5
Water Solubility Moderate (carboxylic acid) High (additional polar oxo groups) Low (non-polar backbone)
Hydrogen Bond Acceptors 4 5 3
Biological Targets Potential PPAR modulation Unknown Unknown

*Estimated using computational tools (e.g., ChemDraw).

Pharmacological Insights :

  • PPARγ/δ-targeting analogs (e.g., 2-(3-sulfonylbenzamido)benzoic acid derivatives) highlight the importance of the carboxylic acid group and aromatic systems in receptor binding .
  • Discontinued analogs (e.g., CAS 938350-35-7 ) may indicate challenges in stability or efficacy, underscoring the need for optimized substituents.

Biological Activity

2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid is a compound that belongs to the isoquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic effects and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid can be represented as follows:

  • Molecular Formula : C12_{12}H11_{11}NO3_{3}
  • Molecular Weight : 233.22 g/mol

This compound features a dihydroisoquinoline core, which is significant in medicinal chemistry due to its pharmacological properties.

Biological Activity Overview

The biological activity of 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid has been investigated in various studies. Key activities include:

  • Anticancer Activity : Studies have shown that derivatives of isoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid have demonstrated IC50_{50} values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cells .
  • Enzyme Inhibition : This compound has been identified as a potential inhibitor of specific enzymes such as carbonic anhydrase and receptor tyrosine kinases, which are crucial in cancer progression and metabolic pathways .

The mechanisms through which 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid exerts its biological effects include:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in malignant cells.
  • Inhibition of Angiogenesis : By inhibiting key growth factors involved in angiogenesis, it may reduce tumor growth and metastasis.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Study on Anticancer Activity : A study published in MDPI reported that isoquinoline derivatives had potent anticancer activity with IC50_{50} values ranging from 0.34 to 0.39 μM against specific cancer lines . This suggests that 2-(3-Oxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid could be a lead compound for further development.
  • Inhibitory Effects on Enzymes : Research indicates that this compound exhibits inhibitory effects on carbonic anhydrase with comparable efficacy to established inhibitors . Such activity is relevant for developing treatments for conditions like glaucoma and certain cancers.

Table 1: Biological Activities of Related Isoquinoline Derivatives

Compound NameActivity TypeIC50_{50} (μM)Reference
Compound AAnticancer0.34
Compound BCarbonic Anhydrase Inhibitor0.28
Compound CTyrosine Kinase Inhibitor0.11

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